(E)-isoocimenol

Description

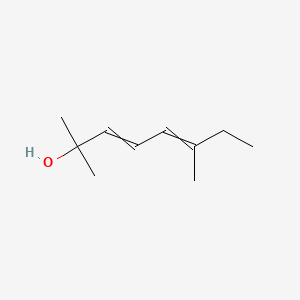

Structure

3D Structure

Properties

CAS No. |

70469-51-1 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2,6-dimethylocta-3,5-dien-2-ol |

InChI |

InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3 |

InChI Key |

BOGURUDKGWMRHN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC=CC(C)(C)O)C |

Origin of Product |

United States |

Ecological and Biological Functions of E Isoocimenol in Interorganismal Interactions

Role in Plant Defensive Strategies

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to fend off a diverse array of antagonists. (E)-isoocimenol and its related compounds are integral components of this defense system, operating through both direct and indirect mechanisms.

Direct Defensive Functions Against Herbivores, as observed for related (E)-β-ocimene

The emission of specific VOCs can directly deter herbivores from feeding. While research specifically isolating the effects of this compound is ongoing, extensive studies on the closely related (E)-β-ocimene have demonstrated its direct defensive capabilities. frontiersin.orgmdpi.com For instance, in wild pear (Pyrus betuleafolia), the increased emission of (E)-β-ocimene following infestation by the polyphagous herbivore Spodoptera litura has been shown to have repellent effects on the larvae. frontiersin.org Furthermore, in no-choice bioassays, (E)-β-ocimene increased the mortality rates of these larvae, highlighting its role as a direct defense compound. frontiersin.org Similarly, studies on tea plants have indicated that β-ocimene emissions enhance the plant's resistance to foraging herbivores. frontiersin.org This direct deterrence is a crucial first line of defense, reducing the initial damage inflicted by herbivores.

Indirect Defensive Functions: Attraction of Natural Enemies of Herbivores

Beyond direct deterrence, plants employ a more subtle strategy of "calling for help." When attacked by herbivores, many plants release a specific blend of volatiles, with (E)-β-ocimene often being a prominent component, that attracts the natural enemies of the attacking herbivores, such as predators and parasitoids. mdpi.comuni-salzburg.at This tritrophic interaction provides an indirect defense mechanism for the plant. mdpi.com

For example, lima bean (Phaseolus lunatus) plants infested with two-spotted spider mites (Tetranychus urticae) release (E)-β-ocimene, which in turn attracts predatory mites (Phytoseiulus persimilis), a natural enemy of the spider mites. nih.gov The ratio of (E)- to (Z)-β-ocimene can be critical; a high E/Z ratio attracts the predatory mites, whereas a lower ratio can act as a repellent. nih.gov Similarly, cucumber plants damaged by spider mites emit greater quantities of (E)-β-ocimene, which is important in attracting natural enemies for indirect defense. frontiersin.org The parasitic wasp Aphidius ervi shows a preference for pure β-ocimene, and the egg parasitoid Gonatocerus ashmeadi is highly attracted to a mixture containing E-β-ocimene. frontiersin.org This recruitment of a "bodyguard" significantly reduces herbivore pressure on the plant.

Involvement in Interplant Communication and Signaling

The ecological role of this compound extends beyond the individual plant, influencing the defensive posture of its neighbors through airborne chemical signals. uu.nl

Volatile-Mediated Priming of Defense Responses in Neighboring Plants

Plants are not passive recipients of their environment; they can perceive and respond to volatile cues from damaged neighbors. uu.nltandfonline.comtandfonline.com Exposure to VOCs from a herbivore-attacked plant can "prime" an undamaged neighboring plant, preparing it for a potential future attack. tandfonline.comtandfonline.com (E)-β-ocimene has been identified as a key signaling molecule in this process. frontiersin.orgtandfonline.comresearchgate.net

When undamaged lima bean plants were exposed to (E)-β-ocimene emitted from transgenic tobacco plants, they exhibited enhanced defensive capabilities when subsequently infested with spider mites. tandfonline.complos.org These primed plants were more attractive to predatory mites, demonstrating a heightened indirect defense response. tandfonline.com This priming effect is not limited to a single receiver; the "warned" plant, upon being attacked, can then emit its own volatile signals, creating a cascade of communication within a plant community. tandfonline.comresearchgate.net This phenomenon has been observed in various plant species, including maize, where exposure to herbivore-induced plant volatiles (HIPVs) like β-ocimene can prime the plant's own volatile emissions and defense responses. biorxiv.org

Modulation of Insect Behavior and Physiology

The influence of this compound and its relatives extends to the fundamental behavior and internal workings of insects, particularly herbivores.

Olfactory Perception and Behavioral Responses in Herbivorous Insects

Herbivorous insects rely heavily on their sense of smell to locate host plants. mdpi.comoup.com The blend of volatiles emitted by a plant, including compounds like β-ocimene, serves as a crucial chemical cue. mdpi.comuni-salzburg.at However, the release of these compounds upon herbivore damage can also act as a repellent. For instance, studies on Pyrus betuleafolia showed that (E)-β-ocimene had repellent effects on the larvae of Spodoptera litura. frontiersin.orgresearchgate.net

Intriguingly, some herbivorous insects have evolved counter-defenses to these plant signals. Research on the tobacco cutworm (Spodoptera litura) has revealed that the olfactory perception of certain HIPVs, including ocimene, can elicit counter-defenses in the larvae. usda.gov Exposure to these volatiles led to increased survival rates and weight gain when feeding on tomato leaves, suggesting that the larvae can "eavesdrop" on the plant's defense signals and activate their own detoxification or defense mechanisms in preparation. usda.gov This highlights a dynamic co-evolutionary arms race between plants and the insects that feed on them.

Table of Research Findings on (E)-β-ocimene

| Plant Species | Herbivore/Natural Enemy | Observed Effect of (E)-β-ocimene | Reference(s) |

| Pyrus betuleafolia (Wild Pear) | Spodoptera litura (Herbivore) | Repellent effect on larvae, increased larval mortality. | frontiersin.org |

| Phaseolus lunatus (Lima Bean) | Tetranychus urticae (Herbivore), Phytoseiulus persimilis (Predatory Mite) | Attracts predatory mites when released by infested plants. | nih.gov |

| Cucumis sativus (Cucumber) | Spider Mites | Increased emission upon damage, attracts natural enemies. | frontiersin.org |

| Transgenic Tobacco (Emitter) / Phaseolus lunatus (Receiver) | Tetranychus urticae (Herbivore), Phytoseiulus persimilis (Predatory Mite) | Primes defense in lima bean, making it more attractive to predatory mites. | tandfonline.com |

| Tomato | Spodoptera litura (Herbivore) | Olfactory perception by larvae elicits counter-defenses, improving larval performance. | usda.gov |

Chemoattraction and Arrestment of Beneficial Insects

This compound, a member of the ocimene family of monoterpene volatiles, plays a significant role in the chemical ecology of plant-insect interactions. While direct studies on this compound are specific, research on the closely related and commonly co-occurring isomer, (E)-β-ocimene, provides strong evidence for the role of ocimenes in attracting beneficial insects, particularly parasitoids and predators that are natural enemies of herbivorous pests.

Plants release a blend of volatile organic compounds (VOCs) when damaged by herbivores, and ocimenes are frequently a key component of this induced distress signal. frontiersin.orgmdpi.com This chemical cry for help serves to attract beneficial insects that can neutralize the attacking herbivores. For instance, the parasitoid Aphytis melinus, a natural enemy of the California red scale, is strongly attracted to β-ocimene. murdoch.edu.ausci-hub.box This suggests that the presence of ocimene in the volatile profile of a citrus tree indicates the presence of its host, guiding the parasitoid to its target. Field experiments have confirmed that traps baited with β-ocimene capture a greater number of A. melinus compared to control traps. sciforum.net

Similarly, the parasitoid wasp Aphidius gifuensis shows a distinct preference for Chinese cabbage plants treated with β-ocimene over untreated plants. frontiersin.orgfrontiersin.org This chemoattraction is crucial for the parasitoid's reproductive success, as it leads it to an environment rich in its aphid hosts. Other parasitoids, such as Dolichogenidea gelechiidivoris and Psyttalia concolor, are also attracted to β-ocimene when searching for their respective hosts on tomato and olive plants. frontiersin.orgicipe.org This demonstrates the widespread importance of ocimene as a semiochemical across different agricultural systems.

The attraction is not limited to a single compound. Often, a blend of volatiles is more effective. The egg parasitoid Gonatocerus ashmeadi, for example, is highly attracted to a mixture of (E)-β-ocimene and (E,E)-α-farnesene. frontiersin.orgfrontiersin.org This synergy highlights the complexity of chemical signaling, where the ratio and combination of compounds convey specific information. Beyond just attraction, these volatiles can cause "arrestment," compelling the insect to remain in the vicinity and increasing the likelihood of pest control. The increased residence time of parasitoids on plants emitting these volatiles enhances the efficiency of biological control. frontiersin.org

Table 1: Examples of Beneficial Insects Attracted to Ocimene

| Beneficial Insect | Type | Associated Plant/System | Reference |

|---|---|---|---|

| Aphytis melinus | Parasitoid | Citrus | murdoch.edu.ausci-hub.boxsciforum.net |

| Aphidius gifuensis | Parasitoid | Chinese Cabbage | frontiersin.orgfrontiersin.org |

| Dolichogenidea gelechiidivoris | Parasitoid | Tomato | icipe.org |

| Psyttalia concolor | Parasitoid | Olive | frontiersin.org |

| Gonatocerus ashmeadi | Parasitoid | General | frontiersin.orgfrontiersin.org |

| Lady beetle larvae | Predator | General | agriculturejournals.cz |

| Green lacewing larvae | Predator | General | agriculturejournals.cz |

Investigation of Insect Signaling Pathways Influenced by Plant Volatiles

The chemoattraction process is initiated when volatile compounds like this compound are detected by the insect's sophisticated olfactory system. nih.gov This system translates chemical signals into neural impulses that drive behavior. nih.gov The perception of plant volatiles is a multi-step process involving several families of receptor proteins. mdpi.com

Insects perceive airborne volatiles through specialized sensilla, primarily located on their antennae and maxillary palps. nih.govpeerj.com Volatile molecules enter these sensilla and bind to odorant-binding proteins (OBPs) within the sensillar lymph. oup.com These OBPs act as carriers, transporting the hydrophobic volatiles to olfactory receptors (ORs) and ionotropic receptors (IRs) located on the membranes of olfactory sensory neurons (OSNs). mdpi.compeerj.comoup.com The binding of the volatile (or the OBP-volatile complex) to a receptor triggers the neuron to fire, sending a signal to the insect's brain. nih.gov

The insect brain integrates signals from numerous OSNs to interpret the complex blend of volatiles that form an "odorscape." nih.gov This allows the insect to distinguish between host plants, non-host plants, and plants that signal the presence of prey. mdpi.com Different signaling pathways within the insect are then activated to produce a behavioral response. While specific pathways directly triggered by this compound are not fully elucidated, the general framework of insect neuroethology points to several key systems that are modulated by nutritional and environmental cues, including olfactory inputs.

Table 2: Key Protein Families and Pathways in Insect Olfactory Signaling

| Pathway/Protein Family | Role in Olfactory Signaling | General Function | Reference |

|---|---|---|---|

| Odorant-Binding Proteins (OBPs) | Transport hydrophobic volatiles through sensillar lymph to receptors. | Solubilization and transport of odorants. | oup.com |

| Olfactory Receptors (ORs) | Bind with specific odorants to initiate a neural signal. Often work with a co-receptor (Orco). | Signal detection and specificity. | mdpi.compeerj.com |

| Ionotropic Receptors (IRs) | A distinct class of receptors involved in detecting certain volatiles and tastes. | Signal detection for specific chemical classes. | peerj.com |

| Central Olfactory Neurons | Process and integrate signals from peripheral neurons in the brain's antennal lobe. | Odor discrimination and pattern recognition. | peerj.com |

Signal Transduction Pathways in Plant Responses to Monoterpenoid Volatiles

Plants not only emit volatiles but also perceive them, using these chemical cues to anticipate and prepare for future threats. mdpi.comnih.gov Exposure to monoterpenoid volatiles like ocimenes can trigger a cascade of internal signaling events that prime the plant's defense systems. nih.gov

Calcium Signaling Dynamics Upon Volatile Perception

One of the earliest detectable events following a plant's perception of danger is a change in intracellular calcium ion (Ca²⁺) concentration. nih.govfrontiersin.org Volatiles released by damaged neighboring plants are absorbed, likely through stomata, and trigger a rapid increase in cytosolic Ca²⁺ levels. mdpi.com This Ca²⁺ influx acts as a critical secondary messenger, initiating a downstream signaling cascade. frontiersin.orgportlandpress.com

Research has shown that exposure to various herbivore-induced VOCs, including green leaf volatiles (GLVs) and monoterpenes, induces a strong and transient increase in cytosolic Ca²⁺ in receiving plants like Arabidopsis and tomato. nih.govportlandpress.com This calcium signal is not just a passive consequence but is functionally required for subsequent defense responses. For example, the emission of β-ocimene, which is itself induced by other VOCs like (Z)-3-hexenol and linalool (B1675412), is dependent on Ca²⁺ signaling. nih.gov The Ca²⁺ surge is often linked with a parallel burst of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), creating an interconnected signaling network that amplifies the initial danger signal. nih.govmdpi.com This rapid electrochemical response allows the plant to quickly mobilize its defenses systemically. frontiersin.org

Gene Expression Changes in Plant Tissues Responsive to Volatile Exposure

The initial calcium and ROS signals are transduced into widespread changes in gene expression, effectively reprogramming the plant's metabolism from growth to defense. nih.gov Exposure of Arabidopsis thaliana to a blend of ocimene volatiles was found to alter the abundance of several hundred transcripts. nih.gov Many of these genes are directly involved in defense, including transcription factors and enzymes in the octadecanoid pathway, which leads to the synthesis of the key defense hormone jasmonic acid. nih.gov

For example, allo-ocimene, an isomer of this compound, has been shown to activate defense-related genes in Arabidopsis, including those for chalcone (B49325) synthase (CHS), lipoxygenase 2 (LOX2), and glutathione-S-transferase 1 (GST1), enhancing resistance against the fungal pathogen Botrytis cinerea. frontiersin.orgoup.com Similarly, fumigation of Arabidopsis with the cyclic monoterpene camphor (B46023) leads to transient changes in the expression of stress-related genes like RD29B and genes involved in wax production (CER5, CER6), indicating a response to perceived water stress. nih.govtandfonline.comtandfonline.com

Recent studies have shown that β-ocimene primes defenses through epigenetic modifications, specifically via histone acetylation at the loci of defense-related transcription factor genes like ERF8 and ERF104. nih.gov This makes the DNA more accessible for transcription, allowing for a faster and stronger defense response when the plant is later attacked. nih.gov This "memory" of the volatile exposure can last for several days. nih.gov

Table 3: Selected Plant Genes with Altered Expression Upon Monoterpene Exposure

| Gene | Function | Observed Change | Volatile/System | Reference |

|---|---|---|---|---|

| LOX2 (Lipoxygenase 2) | Jasmonic acid biosynthesis | Upregulated | Allo-ocimene, Camphor in Arabidopsis | frontiersin.orgoup.comtandfonline.com |

| CHS (Chalcone Synthase) | Flavonoid/Phytoalexin biosynthesis | Upregulated | Allo-ocimene in Arabidopsis | oup.com |

| GST1 (Glutathione-S-Transferase 1) | Detoxification and stress response | Upregulated | Allo-ocimene in Arabidopsis | oup.com |

| ERF8 / ERF104 | Ethylene Response Transcription Factors | Upregulated (via histone acetylation) | β-ocimene in Arabidopsis | nih.gov |

| RD29B | Dehydration-responsive protein | Upregulated | Camphor in Arabidopsis | nih.govtandfonline.com |

| (E)-β-ocimene synthase (OS) | (E)-β-ocimene production | Upregulated | Spider mite infestation in common bean | biotaxa.org |

| PbeOCS | (E)-β-ocimene production | Upregulated | Herbivory in wild pear | frontiersin.org |

Advanced Analytical Methodologies for E Isoocimenol Research

Advanced Sample Preparation and Extraction Techniques for Volatile Analysis

The initial and most critical step in the analysis of volatile compounds like (E)-isoocimenol is sample preparation. The goal is to isolate and enrich the target analytes from the sample matrix, thereby enhancing detection sensitivity and minimizing interferences. mdpi.comresearchgate.net Modern techniques are designed to be rapid, efficient, and often automated, minimizing solvent use and sample handling. researchgate.net

Headspace (HS) sampling is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds from solid or liquid samples. foodchemistryjournal.com Given that terpenes like this compound have high vapor pressures, they are excellent candidates for headspace analysis. gcms.czchromatographyonline.com The principle involves analyzing the vapor phase that is in equilibrium with the sample.

Static Headspace Sampling (SHS) : In SHS, the sample is placed in a sealed vial and heated to a specific temperature for a set time to allow the volatile compounds to partition into the headspace. acs.org A portion of this vapor is then injected into the gas chromatograph. foodchemistryjournal.com SHS is a simple and robust technique, often used for routine analysis. rsc.orgmdpi.com For instance, a static headspace GC method was developed for fast terpene analysis, achieving sub-9-minute elution times for 21 different terpenes. isolution.re.kr However, its sensitivity can be limited for trace-level components as only a small, fixed volume of the headspace is analyzed.

Dynamic Headspace Sampling (DHS) : To overcome the sensitivity limitations of SHS, dynamic headspace sampling was developed. chromatographyonline.com In this technique, a continuous stream of inert gas purges the volatiles from the sample's headspace, which are then concentrated on a sorbent trap. chromatographyonline.comnih.gov The trapped compounds are subsequently thermally desorbed and transferred to the GC system. DHS offers enhanced recovery and sensitivity compared to SHS, making it suitable for detecting low-emission compounds. chromatographyonline.comnih.gov A study comparing extraction techniques for VOCs in a complex food matrix found that DHS identified significantly more compounds (36) than SHS (6). foodchemistryjournal.com

Table 1: Comparison of Headspace Sampling Techniques for Volatile Analysis

| Feature | Static Headspace (SHS) | Dynamic Headspace (DHS) |

|---|---|---|

| Principle | Analysis of a fixed volume of vapor in equilibrium with the sample. foodchemistryjournal.com | Volatiles are purged from the headspace by an inert gas and trapped on a sorbent. chromatographyonline.com |

| Sensitivity | Lower; limited by equilibrium concentration. | Higher; analytes are concentrated from a larger sample volume. chromatographyonline.com |

| Complexity | Simple, easy to automate. foodchemistryjournal.com | More complex, requires optimization of purge flow, time, and trap material. chromatographyonline.com |

| Applications | Routine quality control, analysis of high-concentration volatiles. rsc.org | Trace analysis, emission profiling, analysis of low-concentration volatiles. nih.gov |

SPME and SBSE are modern, solvent-free or solvent-minimized sample preparation techniques based on the partitioning of analytes between the sample matrix and a polymer-coated stationary phase. twistaroma.frchromatographyonline.com

Solid Phase Microextraction (SPME) : Introduced in the early 1990s, SPME utilizes a fused silica (B1680970) fiber coated with a thin layer of an extractive phase. sigmaaldrich.commdpi.com The fiber is exposed to the sample or its headspace, and analytes adsorb onto the coating. sigmaaldrich.com The fiber is then retracted and transferred to the GC injector for thermal desorption. sigmaaldrich.com Headspace SPME (HS-SPME) is particularly effective for volatile compounds like terpenes, providing a clean, interference-free analysis. chromatographyonline.comresearchgate.net The choice of fiber coating is crucial for extraction efficiency; common coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) are effective for a broad range of volatiles, including terpenes. researchgate.netacs.org

Stir Bar Sorptive Extraction (SBSE) : SBSE operates on a similar principle to SPME but uses a magnetic stir bar coated with a significantly larger volume of the sorbent phase, typically polydimethylsiloxane (PDMS). twistaroma.frakjournals.com This larger phase volume provides higher recovery and sensitivity compared to SPME, especially for trace analytes. twistaroma.fr The stir bar is placed directly in a liquid sample or in the headspace (a method known as headspace sorptive extraction, or HSSE) to extract analytes. twistaroma.fr After extraction, the analytes are desorbed either thermally or via solvent elution. gcms.cz SBSE has been successfully used to quantify numerous hop-derived terpenoids in beer, demonstrating its high accuracy and low detection limits. researchgate.net

Table 2: Research Findings on SPME and SBSE for Terpene Analysis

| Technique | Study Focus | Key Findings | Reference(s) |

|---|---|---|---|

| HS-SPME-GC-MS | Identification of terpenes in cannabis | Identified 42 terpenes using spectral library matching and retention indices. | chromatographyonline.com |

| HS-SPME-GC-MS | Quantification of terpenes in human serum | Developed a high-throughput method to quantify seven terpenes in the low parts-per-trillion range. | acs.org |

| SBSE-GC-MS | Analysis of hop-derived terpenoids in beer | Method showed low coefficients of variation, high accuracy, and low detection limits for simultaneous quantification. | researchgate.net |

| HSSE vs. HS-SPME | Extraction of terpenes from spices | HSSE, with its larger sorbent phase, provided higher recoveries and sensitivities than SPME. | twistaroma.fr |

Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures (up to 200°C) and pressures (4 to 20 MPa) to extract analytes from solid and semi-solid samples. csic.esscielo.brnumberanalytics.com These conditions maintain the solvent in a liquid state, increasing extraction efficiency, reducing solvent viscosity, and enhancing analyte solubility. numberanalytics.comhilarispublisher.com This results in faster extractions and significantly lower solvent consumption compared to traditional methods like Soxhlet extraction. csic.escigrjournal.org PLE is highly versatile and has been successfully applied to extract essential oils, which are rich in terpenes like this compound, from various plant materials. csic.esnumberanalytics.com

Automated Solid Phase Extraction (SPE) : SPE is a well-established technique for sample cleanup and concentration from liquid matrices. mdpi.comresearchgate.net It involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). thermofisher.com Analytes are retained on the sorbent while the matrix passes through. The retained analytes are then eluted with a small volume of a strong solvent. nih.gov Automation of the SPE process significantly improves reproducibility and throughput. thermofisher.combenthamopenarchives.com Automated SPE systems can process multiple samples in parallel, handling conditioning, loading, rinsing, and elution steps with minimal operator intervention. thermofisher.combenthamopenarchives.com This has been applied to the selective enrichment of monoterpenoids from various consumer products for subsequent GC-MS analysis. benthamopenarchives.com

State-of-the-Art Chromatographic Separation Techniques

Following extraction and concentration, chromatographic separation is required to resolve this compound from other structurally similar compounds within the complex volatile profile.

Gas chromatography, typically coupled with mass spectrometry (GC-MS), is the cornerstone technique for the analysis of volatile compounds. lcms.cztechnologynetworks.com In GC, the volatilized sample is carried by an inert gas (mobile phase) through a long, narrow column containing a stationary phase. technologynetworks.com Separation occurs based on the differential partitioning of compounds between the two phases. Nonpolar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS), are commonly used for terpene analysis. foodchemistryjournal.comnih.gov The separated compounds are then detected, often by a mass spectrometer, which provides both quantification and structural information for identification. technologynetworks.comphcogj.com The use of retention indices, along with mass spectral library matching, provides high confidence in compound identification. foodchemistryjournal.comchromatographyonline.com

For exceptionally complex samples, such as essential oils or detailed plant volatile emissions, conventional one-dimensional GC may not provide sufficient resolving power, leading to co-eluting peaks. sepsolve.com Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and separation power. gcms.cz In GCxGC, two different GC columns (a primary and a secondary column with different selectivity) are coupled via a modulator. The modulator traps fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. This results in a structured two-dimensional chromatogram that can resolve compounds that overlap in a single-column separation. sepsolve.comgcms.cz This technique, often paired with a fast-acquiring time-of-flight mass spectrometer (TOFMS), is powerful for the detailed profiling of terpenes and terpenoids in complex matrices, improving confidence in identification and preventing over-estimation of analyte concentrations due to co-elution. sepsolve.comgcms.cz

Ultra-High Performance Liquid Chromatography (UHPLC) for Related Polar Metabolites

While gas chromatography is often the primary choice for analyzing volatile compounds like this compound, Ultra-High Performance Liquid Chromatography (UHPLC) is indispensable for studying related, more polar metabolites that are part of its biosynthetic and metabolic pathways. thermofisher.comimtm.cz UHPLC systems, operating with sub-2 micron particle columns, offer significant advantages over traditional HPLC, including higher resolution, shorter analysis times, and reduced solvent consumption. creative-proteomics.com This is particularly beneficial in metabolomics, where comprehensive profiling of a wide range of metabolites is required. imtm.czlabcompare.com

For the analysis of polar compounds, such as the glycosidically bound precursors of this compound or its hydroxylated derivatives, UHPLC is often coupled with mass spectrometry (UHPLC-MS). researchgate.netmdpi.com This combination allows for the separation and sensitive detection of these less volatile and more polar molecules. imtm.cz Methodologies like hydrophilic interaction liquid chromatography (HILIC) are particularly effective for retaining and separating highly polar metabolites. labcompare.commdpi.com The use of detectors like evaporative light scattering detectors (ELSD) can be complementary to UV and MS detection, especially for compounds lacking a strong chromophore, such as some terpenoids. rsc.org

High-Resolution Mass Spectrometry and Advanced Detection Strategies

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of this compound and its related compounds, providing highly accurate mass measurements that facilitate unambiguous elemental composition determination.

Electron Ionization (EI) and Chemical Ionization (NCI, PCI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize molecules, leading to extensive fragmentation. wikipedia.orgyoutube.com This fragmentation pattern serves as a molecular fingerprint and is invaluable for the structural elucidation of volatile compounds like this compound. The resulting mass spectrum contains a wealth of structural information, although the molecular ion peak may sometimes be weak or absent for more fragile molecules. libretexts.org

In contrast, Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation and a more prominent molecular ion or quasi-molecular ion (e.g., [M+H]+). wikipedia.orglibretexts.org This is achieved by reacting the analyte with reagent gas ions. youtube.comumd.edu CI is particularly useful for confirming the molecular weight of a compound when EI spectra are ambiguous. wikipedia.org Both positive chemical ionization (PCI) and negative chemical ionization (NCI) can be employed, depending on the analyte's nature, to enhance sensitivity and selectivity.

Direct Analysis in Real Time (DART) Ionization Mass Spectrometry

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. nih.govnih.govjst.go.jp DART-MS is well-suited for high-throughput screening and the analysis of a broad range of small molecules, including terpenoids. nih.govnih.gov This technique involves exposing the sample to a heated stream of metastable gas (like helium or nitrogen), which ionizes the analyte molecules at atmospheric pressure. nih.govjst.go.jp DART coupled with a high-resolution mass spectrometer, such as a time-of-flight (TOF) analyzer, can provide accurate mass measurements for rapid identification of compounds like this compound directly from plant tissues or extracts. mdpi.comresearchgate.net

Isotope Tracing and Fluxomics Approaches for Biosynthetic Pathway Elucidation

Isotope tracing is a powerful technique used to unravel metabolic pathways by feeding organisms or cells with substrates labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁵N). rsc.orgmdpi.comnih.gov By tracking the incorporation of these labels into downstream metabolites like this compound, researchers can map the flow of atoms through the biosynthetic network. mdpi.combiorxiv.org This approach has been instrumental in confirming that the biosynthesis of terpenoids, including monoterpenes, proceeds through pathways like the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway. rsc.orgmdpi.com

Fluxomics takes this a step further by quantifying the rates (fluxes) of metabolic reactions within a biological system. rsc.orgnih.gov By analyzing the distribution of isotopic labels in metabolites over time using techniques like GC-MS or LC-MS, metabolic flux analysis (MFA) can provide a dynamic view of cellular metabolism. rsc.org This is crucial for understanding how the production of this compound is regulated and for identifying potential targets for metabolic engineering to enhance its yield. nih.govresearchgate.net

Chemometric and Bioinformatic Analysis in Metabolomics of Volatile Organic Compounds

The large and complex datasets generated by modern analytical instruments necessitate the use of advanced computational tools for data processing and interpretation. ufp.pt

Chemical Fingerprinting and Multivariate Statistical Modeling

Chemical fingerprinting aims to create a characteristic profile of a sample based on its chemical composition. msstate.edunih.gov For volatile organic compounds (VOCs) like this compound, this is often achieved using chromatographic techniques like GC-MS. msstate.eduub.edu The resulting chromatogram, with its array of peaks corresponding to different compounds, serves as a fingerprint. researchgate.netmdpi.com

Biotechnological and Synthetic Biology Strategies for E Isoocimenol Production

Microbial Metabolic Engineering for Terpenoid Biosynthesis

Metabolic engineering of microorganisms offers a sustainable and scalable alternative to chemical synthesis or plant extraction for producing valuable compounds like (E)-isoocimenol. bohrium.com By harnessing the cellular machinery of hosts like Escherichia coli and Saccharomyces cerevisiae, it is possible to construct and optimize biosynthetic pathways for de novo production.

Heterologous Expression of Biosynthetic Pathways in Engineered Host Systems (e.g., Escherichia coli, Saccharomyces cerevisiae)

The foundation of microbial production is the functional expression of heterologous biosynthetic pathways in a suitable host. Both E. coli and S. cerevisiae have been successfully engineered for the production of various terpenoids. nih.gov

Escherichia coli : As a prokaryotic host, E. coli is favored for its rapid growth and well-understood genetics. However, it lacks a native mevalonate (B85504) (MVA) pathway, which is the primary route to terpenoid precursors in eukaryotes. Therefore, the de novo synthesis of this compound in E. coli requires the heterologous expression of an entire MVA pathway to supply the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net Subsequently, a geranyl pyrophosphate (GPP) synthase is needed to produce the C10 precursor, followed by an (E)-β-ocimene synthase to form the hydrocarbon backbone. The final and most challenging step is the expression of a functional cytochrome P450 (CYP) monooxygenase system, along with its redox partner (a cytochrome P450 reductase or CPR), to catalyze the specific hydroxylation of (E)-β-ocimene to this compound. nih.govresearchgate.net

Saccharomyces cerevisiae : The baker's yeast S. cerevisiae is a robust eukaryotic host that possesses an endogenous MVA pathway, making it a natural starting point for terpenoid production. snu.ac.krfrontiersin.org It is also considered a preferred host for expressing membrane-bound eukaryotic proteins like CYPs. nih.gov Engineering efforts in yeast focus on enhancing the native MVA pathway, introducing a suitable monoterpene synthase, and expressing the specific CYP for the final hydroxylation step. nih.gov Researchers have successfully engineered S. cerevisiae to produce (E)-β-ocimene, a direct precursor for this compound, achieving titers up to 34.56 mg/L in a 5-L fermenter. nih.gov This provides a strong foundation for a two-step process: producing the ocimene precursor in yeast, followed by its conversion to this compound.

Pathway Optimization via Targeted Gene Downregulation and Overexpression (e.g., CRISPR interference)

To maximize product yield, it is crucial to direct metabolic flux towards the target molecule while minimizing flux through competing pathways. Advanced genetic tools like the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) system, particularly CRISPR interference (CRISPRi), enable precise, programmable control over gene expression without permanent genomic alterations. maxapress.com

CRISPRi utilizes a deactivated Cas9 (dCas9) protein that can bind to a specific DNA sequence guided by an sgRNA but cannot cleave it. This binding sterically hinders transcription, effectively downregulating the target gene. frontiersin.org This tool is invaluable for fine-tuning the expression of key genes to balance the metabolic pathway and reduce the metabolic burden on the host cell. For instance, CRISPRi has been successfully used to downregulate competing pathways in E. coli to improve isoprenol production by up to 4.5-fold. frontiersin.org In a hypothetical this compound production strain, CRISPRi could be deployed to repress genes that divert precursors away from the MVA pathway or that lead to the formation of undesired byproducts.

Table 1: Potential Gene Targets for CRISPR-Mediated Regulation in an this compound Pathway

| Target Gene/Pathway | Engineering Strategy | Rationale | Host Organism(s) | Reference Analogy |

| Competing Pathways | ||||

| Fatty Acid Biosynthesis (acc, fab) | Downregulation (CRISPRi) | Redirect acetyl-CoA from fatty acid synthesis to the MVA pathway. | E. coli | frontiersin.org |

| Ergosterol Biosynthesis (ERG9) | Downregulation / Promoter Swap | Reduce diversion of FPP to squalene, increasing the GPP pool for monoterpenes. | S. cerevisiae | nih.govnih.gov |

| Precursor Pathway | ||||

| tHMGR, MVA Kinase, etc. | Overexpression | Increase flux through the heterologous or native MVA pathway. | E. coli, S. cerevisiae | frontiersin.orgnih.gov |

| ERG20 (FPP Synthase) | Dynamic Downregulation | Decrease FPP synthesis to prevent GPP consumption, boosting monoterpene precursor availability. | S. cerevisiae | snu.ac.krnih.gov |

Engineering Precursor Supply and Carbon Flux Redirection for Enhanced Yields

The single most critical factor in achieving high titers of terpenoids is ensuring a robust and balanced supply of the necessary precursors: acetyl-CoA, IPP, DMAPP, and GPP. Several strategies have been developed to optimize this supply chain.

Enhancing the Mevalonate (MVA) Pathway : The MVA pathway is often the primary bottleneck. Overexpression of rate-limiting enzymes, particularly a truncated, soluble version of HMG-CoA reductase (tHMGR), is a common and effective strategy. nih.gov Systematically optimizing the expression levels of all pathway enzymes can further boost precursor production.

Redirecting Carbon Flux at the GPP Node : In S. cerevisiae, the native farnesyl pyrophosphate synthase (ERG20) efficiently converts GPP to farnesyl pyrophosphate (FPP), leaving very little free GPP available for monoterpene synthases. nih.gov To overcome this, engineers have developed several solutions:

ERG20 Mutation : Introducing mutations into ERG20 (e.g., ERG20F96W-N127W) can alter its substrate affinity, reducing its FPP synthesis activity and increasing GPP accumulation. nih.gov

Dynamic Regulation : Using promoters that respond to cell density or glucose levels (e.g., PHXT1) to dynamically downregulate ERG20 expression during the production phase can redirect flux towards GPP. snu.ac.krnih.gov

Enzyme Fusion : Fusing a mutant ERG20 directly to the monoterpene synthase can channel the GPP intermediate directly to the next enzyme, preventing its diffusion and consumption by other pathways. nih.gov

Subcellular Compartmentalization : In eukaryotes like S. cerevisiae, targeting the biosynthetic pathway to a specific organelle, such as the peroxisome or mitochondrion, can increase local substrate and enzyme concentrations, isolate the pathway from competing reactions in the cytosol, and potentially mitigate the toxicity of intermediates. snu.ac.kr This strategy has successfully improved the production of geraniol (B1671447) and limonene (B3431351). snu.ac.kr

Table 2: Key Genes and Engineering Strategies for Enhancing Terpenoid Precursor Supply

| Gene | Encoded Enzyme | Engineering Strategy | Effect | Host(s) | References |

| dxs | DXP synthase | Overexpression | Increases flux into the MEP pathway for IPP/DMAPP supply. | E. coli | nih.gov |

| tHMGR | Truncated HMG-CoA reductase | Overexpression | Key rate-limiting step; increases flux into the MVA pathway. | E. coli, S. cerevisiae | frontiersin.orgnih.gov |

| IDI1 | IPP isomerase | Overexpression | Balances the IPP/DMAPP ratio required by GPP synthase. | S. cerevisiae | nih.gov |

| ERG20 | FPP synthase | Mutation / Dynamic Downregulation / Fusion | Reduces GPP consumption, increasing availability for monoterpene synthesis. | S. cerevisiae | nih.govnih.gov |

| ERG9 | Squalene synthase | Downregulation | Prevents FPP from being converted to squalene, redirecting it to other products. | S. cerevisiae | nih.gov |

Enzymatic Biocatalysis for Targeted Synthesis of this compound

Enzymatic biocatalysis, which uses isolated enzymes or whole cells as catalysts, offers a powerful alternative to de novo synthesis, particularly for complex reactions like stereospecific hydroxylation. researchgate.net This approach can be divided into in vitro characterization and the development of cell-free or whole-cell systems.

In Vitro Enzyme Characterization and Rational Enzyme Design

The success of producing this compound hinges on identifying or engineering two key enzymes: an (E)-β-ocimene synthase and a highly specific cytochrome P450 monooxygenase.

Enzyme Discovery and Characterization : The first step is to identify candidate enzymes, often through genome mining of plants known to produce related compounds. These enzymes are then expressed in a host like E. coli, purified, and characterized in vitro to assess their activity, substrate specificity, and product profile. For the final step in this compound synthesis, various CYPs would be screened for their ability to hydroxylate (E)-β-ocimene with high regio- and stereoselectivity. researchgate.netbeilstein-journals.org

Rational Enzyme Design : Wild-type enzymes often exhibit low activity or poor selectivity with non-native substrates. Protein engineering is used to improve these properties. Guided by computational modeling and structural biology, rational design involves making specific mutations in the enzyme's active site to alter its shape and catalytic properties. This approach has been used to change the product profile of a bornyl diphosphate (B83284) synthase to favor nerol (B1678202) production and to shift the regioselectivity of P450s for the oxidation of various terpenoids. beilstein-journals.orgacs.org

Development of Cell-Free Systems for Monoterpenoid Production

Cell-free systems bypass the constraints of cell viability and complex regulation, allowing for production under optimized conditions that would be toxic to living cells. rsc.org

Whole-Cell Biocatalysis : In this approach, an engineered microbe (e.g., E. coli or S. cerevisiae) is used as a self-contained biocatalyst. frontiersin.org The cells are grown to a high density and then fed with an externally supplied substrate. For this compound, one could feed (E)-β-ocimene to a culture of E. coli engineered to express a highly active P450 hydroxylase and its reductase partner. This method has been effectively used to convert limonene into perillyl alcohol with high efficiency. frontiersin.org

In Vitro Multi-Enzyme Cascades : A more advanced cell-free approach involves reconstructing the entire biosynthetic pathway from a simple substrate like glucose in a test tube. nih.gov This is achieved by mixing crude cell lysates enriched with the necessary enzymes or by combining purified enzymes. oup.com These systems offer precise control over enzyme concentrations and cofactors, eliminate issues of membrane transport, and can achieve very high product titers because metabolic flux is directed solely towards the product. rsc.org A complex cell-free system containing 27 enzymes successfully converted glucose into monoterpenes like limonene and pinene at gram-per-liter scales, demonstrating the immense potential of this strategy for producing compounds like this compound. nih.gov

Genetic Engineering Approaches for Enhancing this compound Production in Plants

The production of specific volatile organic compounds like this compound in plants can be significantly enhanced through targeted genetic engineering. These strategies primarily focus on two main areas: directly manipulating the biosynthetic pathways that create the compound and modifying plant characteristics to improve its storage and emission. By leveraging tools like transgenesis, scientists can create plants with tailored volatile profiles for applications ranging from improved pest resistance to enhanced floral scents.

Modifying Native Biosynthetic Pathways through Transgenic Approaches

The core strategy for increasing the output of a specific monoterpene like this compound involves the genetic modification of the plant's inherent metabolic pathways. This compound, an acyclic monoterpene, is synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the precursor geranyl diphosphate (GPP). The final step is catalyzed by a specific class of enzymes known as terpene synthases (TPS).

Metabolic engineering efforts focus on overexpressing the genes that encode these key enzymes. nih.gov By introducing a highly active terpene synthase gene under the control of a strong, constitutive promoter (like the Cauliflower Mosaic Virus 35S promoter), the metabolic flux can be directed towards the synthesis of the desired monoterpene. d-nb.info

Several studies have successfully demonstrated this principle by engineering plants to produce high levels of (E)-β-ocimene, a structural isomer of this compound that is often co-synthesized. For instance, the overexpression of an (E)-β-ocimene synthase gene (PlOS) from lima bean in tobacco plants resulted in the novel emission of this volatile. tandfonline.com Similarly, identifying and overexpressing a native (E)-β-ocimene synthase (GmOCS) in soybean led to a significant increase in its production, which conferred enhanced defense against insect pests. nih.govmdpi.com These approaches confirm that the introduction or upregulation of a single, specific synthase gene can be sufficient to establish or boost the production of a target acyclic monoterpene. nih.gov

Further enhancements can be achieved by manipulating the supply of the GPP precursor or by regulating the entire pathway. This can involve the upregulation of genes encoding enzymes earlier in the MEP pathway or the use of transcription factors that control the expression of multiple pathway genes simultaneously. nih.gov For example, silencing a transcription factor that acts as a repressor of secondary metabolism in spearmint led to a significant increase in total monoterpene production. nih.gov

Table 1: Examples of Transgenic Modification for Acyclic Monoterpene Production

| Gene | Gene Source | Host Plant | Promoter | Key Finding | Reference(s) |

| (E)-β-ocimene synthase (PlOS) | Lima Bean (Phaseolus lunatus) | Tobacco (Nicotiana tabacum) | CaMV 35S | Transgenic plants constitutively emitted (E)-β-ocimene, which was not produced by wild-type plants. This emission primed defense responses in neighboring lima bean plants. | tandfonline.com |

| (E)-β-ocimene synthase (GmOCS) | Soybean (Glycine max) | Soybean, Tobacco | CaMV 35S | Overexpression of GmOCS led to a significant increase in (E)-β-ocimene emission, conferring enhanced deterrence against the herbivore Spodoptera litura. | nih.govmdpi.com |

| (E)-β-ocimene synthase (ama0a23) | Snapdragon (Antirrhinum majus) | N/A (Functional Characterization) | N/A | Gene was identified and functionally characterized to produce predominantly (E)-β-ocimene (97% of product). Its expression is developmentally regulated in flowers. | nih.govoup.com |

| MsYABBY5 (RNAi-silencing) | Spearmint (Mentha spicata) | Spearmint | CaMV 35S | Silencing this transcription factor, which acts as a repressor, resulted in a 20%-77% increase in total monoterpene production. | nih.gov |

Investigating Engineered Plant Traits for Increased Volatile Emission

Beyond manipulating the biosynthetic machinery, another promising avenue is the engineering of plant physical and physiological traits to enhance the storage and subsequent release of volatile compounds. For many aromatic plants, monoterpenes are synthesized and stored in specialized epidermal structures called glandular trichomes. mdpi.com The density, size, and structural integrity of these trichomes directly influence the plant's capacity to produce and emit volatiles.

Other plant traits that could be targeted for engineering include:

Trichome Density: The formation of trichomes is regulated by hormonal pathways, particularly involving jasmonic acid (JA). mdpi.com Engineering these pathways to increase the number of glandular trichomes on the leaf or flower surface could create more sites for this compound synthesis and storage.

Cuticle Composition: The plant cuticle is the final barrier volatiles must cross to be released into the atmosphere. Modifying its thickness and chemical makeup could alter emission rates. rsc.org

Stomatal Control: For some compounds, release occurs partially through stomata. Engineering the dynamics of stomatal opening could potentially be used to modulate the timing and rate of volatile emission. rsc.org

These approaches, which focus on plant morphology and physiology, are complementary to the pathway engineering strategies and offer a multi-pronged approach to maximizing the production and emission of this compound and other valuable plant volatiles. schweizerbart.de

Table 2: Engineered Plant Traits for Enhanced Volatile Emission

| Engineered Trait | Gene/Target | Host Plant | Mechanism | Outcome | Reference(s) |

| Enhanced Trichome Storage/Secretion | Overexpression of NtLTP1 (Lipid Transfer Protein) | Orange Mint (Mentha x piperita 'Citrata') | Increased the capacity of glandular trichome head cells to accumulate and release lipids. | Enhanced accumulation and emission of volatile monoterpenes; increased diameter of trichome heads. | researchgate.net |

| Increased Trichome Density | Jasmonic Acid (JA) Biosynthesis/Signaling Pathway | Tomato (Solanum lycopersicum) | JA treatment or herbivore feeding can increase trichome density on new leaves. | Engineering the JA pathway could constitutively increase the number of glandular trichomes, the sites of terpene synthesis. | mdpi.com |

| Altered Volatile Release | Cuticle and Stomata Regulation | General | The cuticle and stomata are physical barriers and gateways for volatile release. | Modifying cuticle thickness/composition or stomatal aperture could control the rate and timing of emission. | rsc.org |

Interdisciplinary Research Perspectives and Future Directions in E Isoocimenol Studies

Eco-evolutionary Dynamics of Plant-Volatile Interactions

(E)-isoocimenol is an isomer of ocimene, a common acyclic monoterpene plant volatile organic compound (VOC) that plays a significant, multifaceted role in the ecological and evolutionary interactions between plants and other organisms. researchgate.netomegastore.com As a key component of floral scents and herbivore-induced plant volatiles (HIPVs), its presence and concentration are shaped by complex eco-evolutionary pressures. researchgate.netnih.gov

The emission of ocimene isomers, including this compound, is a critical factor in mediating both mutualistic and antagonistic interactions. In mutualistic relationships, such as those with pollinators, ocimene acts as a chemical attractant. researchgate.netmdpi.com Studies have shown that ocimene is a generalist attractant for a wide variety of pollinators, including bees and moths. researchgate.netmdpi.com For instance, β-ocimene has been identified as a stimulant for nectar feeding in honey bees visiting carrot varieties, suggesting its role in enhancing pollination and, consequently, plant reproductive success. acs.org The spatial and temporal patterns of its emission from flowers are characteristic of VOCs involved in attracting pollinators. researchgate.net

Conversely, ocimene is a key player in plant defense. omegastore.comgerli.com Plants release ocimene isomers upon attack by herbivores, a response that can deter the feeding insects directly. omegastore.com More complex is its role in "indirect defense," where the emitted volatiles act as signals to recruit natural enemies of the herbivores, such as parasitic wasps that prey on aphids. omegastore.comgerli.com This tritrophic interaction, where the plant's volatile release mediates the relationship between an herbivore and its predator, is a classic example of eco-evolutionary dynamics. researchgate.net The plant gains a fitness advantage by "calling for help," and this can select for both the plant's ability to produce specific volatile blends and the predator's ability to recognize these cues. frontiersin.org

The dual function of ocimene in both pollinator attraction and herbivore defense highlights a potential evolutionary trade-off. acs.org The chemical signals that attract beneficial insects could also be exploited by antagonists. The balance between these opposing selective pressures likely drives the evolution of specific volatile profiles in different plant species and even within different plant organs (e.g., flowers vs. leaves). researchgate.netnih.gov Research on plant-herbivore communities shows that herbivore-induced changes in plant traits, such as volatile emissions, significantly affect the structure of insect communities, which in turn can drive the evolution of the plant and the associated insects. nih.gov Understanding these dynamics requires models that consider the feedback between ecological processes, like species interactions, and evolutionary processes, like changes in the genetic variance of chemical traits. helsinki.fi

Socio-Economic and Environmental Considerations in Biotechnological Production of Natural Products

The biotechnological production of natural products like this compound offers significant potential benefits but also raises important socio-economic and environmental questions that must be carefully considered. uq.edu.auecologic.eu While it can provide a more sustainable alternative to traditional chemical synthesis or reliance on potentially scarce plant sources, the transition to a bio-based economy is complex. ecologic.eurwth-aachen.de

Socio-Economic Aspects: The shift to biotechnological manufacturing can stimulate rural economies by creating new markets for agricultural biomass and employment opportunities. ecologic.eurwth-aachen.de However, there are concerns about the equitable distribution of these economic benefits across the supply chain. ecologic.eu A significant issue is the potential for large corporations to monopolize biotechnologies through patents on engineered organisms and production processes. uq.edu.auassyst-uc.com This could lead to unaffordable prices for seeds or microbes and increase the dependency of farmers and small producers on these corporations. assyst-uc.com For developing countries, which are often rich in biodiversity but have lower biotechnological capacities, there is a risk of becoming importers of technology and potential victims of adverse economic impacts rather than beneficiaries. uq.edu.au

Environmental Considerations: A primary driver for bio-based production is the potential reduction in greenhouse gas emissions and reliance on fossil fuels. p6technologies.comd-nb.info However, the environmental performance of a bio-based product is not inherently superior to its fossil-based counterpart and must be evaluated on a case-by-case basis using tools like Life Cycle Assessment (LCA). ecomatters.nlmdpi.com

LCA is a standardized method that evaluates the environmental impacts of a product across its entire life cycle, from the cultivation of biomass ("cradle") to its final disposal ("grave"). rwth-aachen.dep6technologies.commdpi.com This analysis often reveals trade-offs. For example, a bio-based chemical might have a lower carbon footprint but could lead to increased eutrophication (nutrient pollution of waterways) and acidification due to the use of fertilizers in agriculture. rwth-aachen.ded-nb.info The use of land for biomass production also raises concerns about competition with food security and indirect land-use change, where converting land to produce feedstock displaces other agricultural activities. rwth-aachen.demdpi.com

Furthermore, the technologies for many bio-based products are still maturing, meaning LCAs often rely on models and assumptions rather than data from established, large-scale processes. ecomatters.nl This can create uncertainty when comparing them to well-established fossil-based alternatives. ecomatters.nl Therefore, a comprehensive understanding of both the benefits and drawbacks is essential for guiding policy and ensuring that the burgeoning bioeconomy develops in a truly sustainable direction. ecologic.eup6technologies.com

Integration of Multi-Omics Data and Computational Modeling in Chemical Ecology and Synthetic Biology

The study of complex biological systems, from the ecological interactions driven by this compound to its engineered production, is being revolutionized by the integration of multiple "omics" datasets and computational modeling. frontiersin.orgencyclopedia.pub This systems biology approach combines genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites) to create a holistic view of an organism's functions. nih.govfrontiersin.org

In Chemical Ecology: Understanding how and why a plant produces a specific blend of volatiles like this compound requires connecting its genetic makeup to its chemical output in response to environmental cues. mdpi.com Multi-omics approaches allow researchers to identify the genes responsible for producing these compounds. nih.gov For example, by analyzing the genome and transcriptome of mint species, researchers have identified candidate genes for monoterpene synthases (MTSs), the enzymes that catalyze the first step in producing volatiles like ocimene. nih.gov Integrating this with metabolomic data (the actual profile of emitted volatiles) can reveal how changes in gene expression under different conditions (e.g., herbivore attack) lead to specific chemical defenses. mdpi.comannualreviews.org Computational models can then be used to simulate these complex metabolic networks, helping to predict how a plant might respond to new environmental challenges. f1000research.com

Computational pipelines, such as INTEGRATE, are being developed to use these multi-omics datasets to build and refine metabolic models. researchgate.netplos.orgcbirt.net These models can predict how changes in gene expression will translate into changes in metabolic fluxes (the rates of reactions in the cell). researchgate.netcbirt.net This allows for a more rational design process. Instead of random trial-and-error, scientists can use these models to pinpoint the most effective genes to modify to increase the yield of the desired product. plos.org This data-driven approach accelerates the Design-Build-Test-Learn cycle, making the engineering of microbial cell factories more efficient and predictable. nih.govarxiv.org The ultimate goal is to create robust computational models that can accurately predict how genetic modifications and environmental conditions affect the production of a target molecule, bridging the gap between genotype and phenotype. arxiv.org

Q & A

Q. What are the standard methodologies for synthesizing (E)-isoocimenol, and how are stereochemical purity verified?

Q. How do researchers isolate this compound from natural sources, and what are the yield optimization challenges?

Methodological Answer: Isolation from plant extracts (e.g., Ocimum species) involves steam distillation followed by fractional crystallization or preparative HPLC . Yield optimization requires controlling extraction parameters (temperature, solvent polarity) and avoiding thermal degradation. Recent studies suggest supercritical CO extraction improves yield (up to 2.3% w/w) but requires pressure/temperature calibration to preserve stereochemical integrity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in antimicrobial or anti-inflammatory activity often stem from variability in sample purity or assay conditions . A systematic review (PRISMA guidelines) should be conducted to meta-analyze dose-response relationships. For example, conflicting MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus (reported as 8–64 µg/mL) may arise from differences in bacterial strains or solvent controls. Researchers should standardize assays using CLSI guidelines and report purity metrics (e.g., ≥95% by HPLC) .

Q. How can computational modeling predict the interaction of this compound with biological targets, and what are its limitations?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like TRPV1 or COX-2. Key challenges include accurately parameterizing the compound’s conformational flexibility and solvation effects. Comparative studies show MM/GBSA binding energy calculations may overestimate affinity by 15–20% compared to experimental SPR (Surface Plasmon Resonance) data. Validation via in vitro binding assays (e.g., fluorescence polarization) is essential .

Q. What are the best practices for designing dose-response studies to evaluate this compound’s neuroprotective effects?

Methodological Answer: Use rotarod and Morris water maze assays in rodent models with 6-dose logarithmic spacing (e.g., 0.1–100 mg/kg). Include positive controls (e.g., memantine) and account for pharmacokinetic variability via plasma LC-MS/MS quantification . A 2024 study highlighted the need for time-course analyses to distinguish acute vs. cumulative effects, as this compound’s half-life in cerebrospinal fluid is only 2.3 hours .

Q. How do researchers address confounding variables in ecological studies of this compound’s allelopathic effects?

Methodological Answer: Confounding factors like soil pH or microbial activity are mitigated via controlled hydroponic systems and sterile growth media . A 2023 meta-analysis recommended partial least squares regression (PLS-R) to isolate the compound’s effect from environmental covariates. Replication across ≥3 independent trials and reporting Shapiro-Wilk normality tests for biomass data are critical .

Methodological and Ethical Considerations

Q. What protocols ensure reproducibility in this compound’s spectroscopic characterization?

Methodological Answer: Adhere to ICH Q2(R1) guidelines for analytical validation. Publish raw NMR/FTIR spectra in open repositories (e.g., Zenodo) with metadata on instrument parameters (e.g., 600 MHz NMR, CDCl solvent). A 2025 interlab study found that variations in NMR shimming reduced reproducibility by 12%, emphasizing the need for standardized SOPs .

Q. How should researchers manage conflicting data on this compound’s metabolic stability in hepatic models?

Methodological Answer: Apply CYP450 inhibition assays (e.g., human liver microsomes) with LC-HRMS metabolomics to identify phase I/II metabolites. Discrepancies between in vitro (t = 45 min) and in vivo (t = 90 min) data often stem from protein binding differences. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.